![molecular formula C7H6ClN3 B1366616 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 40851-92-1](/img/structure/B1366616.png)

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

Overview

Description

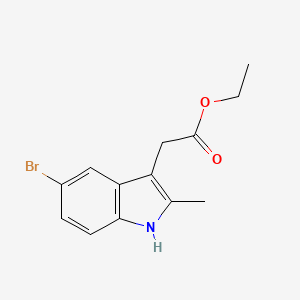

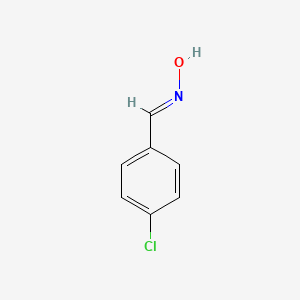

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of this compound involves the cyclization of the imidazo[4,5-b]pyridine ring system. This is achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . The compound contains three carbon atoms, two nitrogen atoms, and one chlorine atom .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride with chloroacetonitrile, is one such method .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 167.6 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Vibrational Spectra and Molecular Structure

- Study Overview : An investigation into the molecular structure, vibrational energy levels, and potential energy distribution of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and its derivatives using density functional theory (DFT) and X-ray data. This research is crucial for understanding the physical and chemical properties of these compounds (Lorenc et al., 2008).

Nitration and Chemical Reactions

- Study Overview : Research focusing on the nitration of this compound derivatives, leading to various nitro derivatives. These processes are significant for synthesizing novel compounds with potential applications in various fields (Smolyar et al., 2007).

Corrosion Inhibition

- Study Overview : Evaluation of imidazo[4,5-b]pyridine derivatives as inhibitors of mild steel corrosion. This research demonstrates the potential application of these compounds in materials science and industrial applications (Saady et al., 2021).

Synthesis and Biological Activities

- Study Overview : Describes the design, synthesis, and evaluation of new imidazo[4,5-b]pyridines and their anti-HBV (Hepatitis B virus) activity. This highlights the potential medicinal applications of these compounds (Gerasi et al., 2020).

Halogenation and Chemical Synthesis

- Study Overview : Focuses on halogenation of imidazo[4,5-b]pyridin-2-one derivatives, crucial for developing new chemical entities and understanding the reactivity of these compounds (Yutilov et al., 2005).

Palladium-Catalyzed Synthesis

- Study Overview : Describes a palladium-catalyzed synthesis method for imidazo[4,5-b]pyridines, demonstrating an efficient approach to synthesize these compounds, which is valuable in pharmaceutical and chemical industries (Rosenberg et al., 2012).

Safety and Hazards

The safety information available indicates that 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Imidazopyridines, a group to which this compound belongs, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

Imidazopyridines are known to play a crucial role in numerous disease conditions . They have been found to act as GABA A receptor positive allosteric modulators .

Biochemical Pathways

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, a group to which this compound belongs, are known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines are known to play a crucial role in numerous disease conditions .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in regulating immune response, inflammation, and cell survival . By inhibiting specific kinases, this compound can alter the phosphorylation status of key proteins, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable biological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, affecting metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles . These interactions can affect the compound’s localization and accumulation, influencing its biological effects.

Properties

IUPAC Name |

5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATVGOHRVZELJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420783 | |

| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-92-1 | |

| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)

![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)